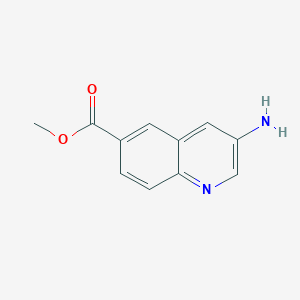

Methyl 3-aminoquinoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-aminoquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminoquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-aminoquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitroquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Methyl 3-aminoquinoline-6-carboxylate

The synthesis of this compound typically involves the bromination of 3-aminoquinoline followed by a carbonyl insertion reaction. The process is characterized by its straightforward methodology and high yield, making it an attractive option for pharmaceutical applications. The steps include:

- Bromination : 3-aminoquinoline is treated with bromine in the presence of sulfuric acid to yield 3-amino-5-bromoquinoline.

- Carbonyl Insertion : The bromo compound is then subjected to a reaction with carbon monoxide in a methanol solution, facilitated by palladium chloride as a catalyst, to produce this compound with a yield of approximately 81% .

Biological Activities

This compound exhibits a range of biological activities that make it valuable in drug development:

- Antitumor Activity : Compounds derived from this compound have shown potential as inhibitors of α4β7 integrin, which plays a crucial role in inflammatory bowel diseases such as ulcerative colitis. This property has been explored in various studies aimed at developing therapies for autoimmune disorders .

- Antimicrobial Properties : Research indicates that derivatives of quinoline compounds possess significant antimicrobial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound as a lead compound for developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several areas:

Table: Summary of Therapeutic Applications

Case Study 1: Antitumor Activity

A study demonstrated that derivatives synthesized from this compound effectively inhibited cell proliferation in models of inflammatory bowel disease. The mechanism involves blocking the interaction between α4β7 integrin and its ligands, which is crucial for lymphocyte migration .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives, including this compound. The results showed significant inhibition against various strains, underscoring its potential as a scaffold for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of methyl 3-aminoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in rapidly dividing cells.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound of methyl 3-aminoquinoline-6-carboxylate.

Chloroquine: A well-known antimalarial drug that is also a quinoline derivative.

Quinoline-3-carboxylic acid: Another quinoline derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a carboxylate group allows for versatile chemical modifications, making it a valuable compound for various applications.

Actividad Biológica

Methyl 3-aminoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with an amino group at the 3-position and a carboxylate ester at the 6-position. This unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Compounds in the quinoline family are known to inhibit enzymes such as dihydrofolate reductase, which is essential for nucleotide synthesis in rapidly dividing cells. This inhibition can lead to antiproliferative effects in cancer cells .

- Antimicrobial Activity : Similar quinoline derivatives have demonstrated the ability to inhibit bacterial DNA gyrase, preventing DNA replication . This suggests that this compound may exhibit antimicrobial properties.

- Anticancer Potential : Research indicates that quinoline derivatives can show cytotoxic effects against various cancer cell lines, making them candidates for anticancer drugs .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines. For instance, compounds structurally related to this compound exhibited significant growth inhibition in non-small cell lung cancer (NSCLC) and breast cancer models .

| Compound | Cell Line | Percentage Growth Inhibition (PGI) |

|---|---|---|

| This compound | HOP-92 (NSCLC) | 88% |

| This compound | MDA-MB-468 (Breast Cancer) | 97% |

| Quaternary Salt Derivative | K-562 (Leukemia) | 84% |

Antimicrobial Activity

In addition to anticancer effects, this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains by inhibiting DNA replication processes .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluating several quinoline derivatives found that this compound analogs displayed significant cytotoxicity against a range of cancer cell lines, with some derivatives achieving over 80% growth inhibition .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets involved in cancer progression and microbial resistance, indicating potential as a lead compound for drug development .

- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on modifying the structure of this compound to enhance its biological activity. Variations in the amino and carboxyl groups have been explored to optimize potency against specific targets .

Propiedades

IUPAC Name |

methyl 3-aminoquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSFPZQYSBSCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.